Enzyme Recognition: ≥700-Fold Reduction in PAM Binding Affinity for D-Phe-Gly vs L-Phe-Gly
The D-Phe configuration in the target compound directly determines recognition by peptidylglycine α-monooxygenase (PAM), the enzyme responsible for C-terminal amidation of bioactive peptides. A direct head-to-head comparison using purified PAM demonstrated that Ac-D-Phe-Gly exhibits a KI value at least 700-fold higher than Ac-L-Phe-Gly [1]. For competitive inhibitors, the KI of Ac-L-Phe-OCH₂CO₂H is 45 μM, which increases to 2,247 μM for the D-Phe enantiomer—a 50-fold reduction in affinity [1]. The corresponding X-D-Phe-Gly substrates undergo <1% enzymatic conversion compared to complete conversion of the L-Phe counterparts [1]. This stereochemical discrimination is a fundamental property of the enzyme's S2 subsite and is not attenuated by other sequence modifications.
| Evidence Dimension | Enzyme inhibition constant (KI) and substrate conversion for PAM (peptidylglycine α-monooxygenase, EC 1.14.17.3) |
|---|---|
| Target Compound Data | Ac-D-Phe-Gly: KI ≥700-fold higher than L-form; conversion <1%. Ac-D-Phe-OCH₂CO₂H: KI = 2,247 μM |
| Comparator Or Baseline | Ac-L-Phe-Gly: complete substrate conversion. Ac-L-Phe-OCH₂CO₂H: KI = 45 μM |
| Quantified Difference | KI ratio ≥700-fold (substrate); KI ratio ~50-fold (competitive inhibitor). Substrate conversion: <1% (D) vs ~100% (L) |
| Conditions | In vitro enzymatic assay with purified PAM; pH and temperature per standard PAM assay conditions; substrates incubated with PAM and conversion monitored by HPLC. J Biol Chem 1995 |
Why This Matters
For researchers studying peptide amidation, neuropeptide processing, or designing PAM-resistant peptide therapeutics, the D-Phe diastereomer provides a validated negative control or PAM-evading scaffold, while procurement of the L-form would yield an actively processed substrate.
- [1] Ping D, Mounier CE, May SW. Reaction versus subsite stereospecificity of peptidylglycine α-monooxygenase and peptidylamidoglycolate lyase, the two enzymes involved in peptide amidation. J Biol Chem. 1995;270(49):29250-29255. View Source
